molecular formula C21H28N2O2S2 B2888760 (4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1421472-00-5

(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

カタログ番号: B2888760
CAS番号: 1421472-00-5
分子量: 404.59
InChIキー: LQYODJXYTAUVNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The compound "(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone" is a structurally complex molecule featuring a piperidine-thiazole hybrid linked via a thiomethyl bridge to a tetrahydropyran-phenyl methanone scaffold. Thiazole derivatives are known for their roles in antiviral and antimicrobial activities, while piperidine and tetrahydropyran groups often enhance pharmacokinetic properties like solubility and membrane permeability .

特性

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S2/c24-19(21(8-13-25-14-9-21)18-4-2-1-3-5-18)23-11-6-17(7-12-23)16-27-20-22-10-15-26-20/h1-5,17H,6-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYODJXYTAUVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues in Antiviral Research

The compound shares functional similarities with piroxicam-derived HIV integrase (IN) inhibitors described in . For example:

  • Compound 13d, 13l, and 13m (piroxicam analogs): Exhibit EC50 values of 20–25 µM against HIV, with selectivity indices (SI) >24. Molecular docking suggests binding modes analogous to raltegravir, a clinically approved IN inhibitor .
  • Target compound : While its antiviral activity is unconfirmed, the dihydrothiazole-thio group may enhance metal-chelating interactions with IN’s catalytic site, similar to raltegravir’s diketo acid motif. However, the tetrahydropyran-phenyl group could confer distinct steric or solubility profiles compared to piroxicam’s benzothiazine core.

Table 1: Key Features of Antiviral Candidates

Feature Target Compound Piroxicam Analogs (e.g., 13d) Raltegravir
Core Structure Piperidine-thiazole-tetrahydropyran Benzothiazine-piperidine Diketo acid-aryl
EC50 (HIV) Not reported 20–25 µM 2–10 nM (clinical dose)
Key Functional Groups Dihydrothiazole-thio, methanone Carboxamide, sulfonamide Diketo acid, oxadiazole
Selectivity Index (SI) Not tested >26 >1000

Comparison with Pyrazoline Methanone Derivatives

Key differences include:

  • Structural divergence: The target compound’s thiazole-thio-piperidine group replaces the pyrazoline-pyridine system, likely altering target specificity.
  • Pharmacokinetic profile : The tetrahydropyran group in the target compound may improve blood-brain barrier penetration compared to the pyridinyl moiety in ’s compound .

Table 2: Structural and Functional Contrasts

Parameter Target Compound Pyridinyl-pyrazoline Methanone
Molecular Weight ~450–500 g/mol (estimated) ~265 g/mol
Key Motifs Thiazole, piperidine, tetrahydropyran Pyrazoline, pyridine
Putative Targets Viral enzymes (e.g., HIV IN) Kinases, cyclooxygenases
Solubility Moderate (tetrahydropyran) Low (aromatic pyridine)

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves three key steps:

  • Step 1 : Cyclocondensation of thiourea derivatives with α-haloketones to form the dihydrothiazole ring (reflux in ethanol, yields 45–60%).
  • Step 2 : Thioether linkage formation using coupling agents (EDCI/HOBt) in DMF at 0–5°C (yields 50–70%).
  • Step 3 : Nucleophilic acyl substitution to couple the piperidine-thioether intermediate with the tetrahydropyran-methanone core in THF/DMF at 60°C (yields 60–75%). Optimization strategies include solvent screening (DMF vs. DCM), catalyst addition (1–5 mol% DMAP), and inert atmosphere control. Yields >65% are achievable through iterative parameter adjustments .

Table 1: Synthesis Conditions Comparison

StepReagentsSolventTemperatureYield Range
1Thiourea, Et₃NEtOHReflux45–60%
2EDCI/HOBt, 4-chlorobenzyl chlorideDMF0–5°C50–70%
3NaH, acyl chlorideTHF60°C60–75%

Q. Which spectroscopic techniques confirm structural integrity?

A multi-modal approach is critical:

  • ¹H/¹³C NMR : Identifies proton environments (e.g., dihydrothiazole CH₂ at δ 3.8–4.2 ppm, methanone carbonyl at ~205 ppm).
  • HRMS-ESI : Confirms molecular ion [M+H]⁺ (theoretical m/z 445.1528).
  • FT-IR : Validates functional groups (C=O stretch at 1680–1700 cm⁻¹, C-S vibration at 650–700 cm⁻¹).
  • X-ray crystallography : Resolves stereochemistry for crystalline batches .

Q. What preliminary biological screening strategies are recommended?

Use tiered assays:

  • Enzyme inhibition : HTRF®-based kinase assays (e.g., EGFR, IC₅₀ < 100 nM).
  • Cellular viability : MTT/XTT tests in cancer lines (MCF-7, A549).
  • Antimicrobial activity : Disk diffusion assays (CLSI guidelines) for S. aureus (MIC 2–8 μg/mL). Include positive controls (e.g., Erlotinib) and validate with triplicate replicates .

Advanced Research Questions

Q. How can conflicting NMR data between synthetic batches be resolved?

Systematic resolution involves:

  • 2D NMR (COSY/HSQC) : Confirm spin-spin coupling and carbon-proton correlations.
  • NOESY : Detect conformational differences (e.g., axial vs. equatorial substituents in piperidine).
  • Variable-temperature NMR (25–60°C) : Identify dynamic processes causing signal broadening. For persistent issues, synthesize ¹³C/¹⁵N-labeled analogs or use DFT-based NMR prediction (B3LYP/6-311+G**) .

Q. What computational strategies predict target engagement and binding modes?

Hierarchical modeling:

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., EGFR PDB:1M17).
  • MD simulations (AMBER20) : Assess binding stability over 100 ns trajectories.
  • MM-PBSA : Calculate binding free energy (ΔG). Validate predictions via site-directed mutagenesis of key residues (e.g., EGFR Lys721) .

Q. How to address contradictory bioactivity between enzyme and cellular assays?

Investigate:

  • Compound stability : LC-MS monitoring in assay media over 24h.
  • Permeability : PAMPA assay (logPe > -5 required).
  • Efflux pumps : Test ABC transporter involvement using verapamil. If cellular IC₅₀ ≫ enzyme IC₅₀, explore prodrug strategies or nanoparticle formulations .

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